Cas no 230967-75-6 ([(1S,4'R,5S,6S,9R,11R)-4'-Formyl-3',3'-dimethyl-10-methylidene-2,6'-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,5'-cyclohexene]-11-yl] acetate)

[(1S,4'R,5S,6S,9R,11R)-4'-Formyl-3',3'-dimethyl-10-methylidene-2,6'-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,5'-cyclohexene]-11-yl] acetate structure
230967-75-6 structure
Product Name:[(1S,4'R,5S,6S,9R,11R)-4'-Formyl-3',3'-dimethyl-10-methylidene-2,6'-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,5'-cyclohexene]-11-yl] acetate
CAS-Nr.:230967-75-6
MF:C22H26O6
MW:386.438247203827
CID:254606
Update Time:2024-03-01

[(1S,4'R,5S,6S,9R,11R)-4'-Formyl-3',3'-dimethyl-10-methylidene-2,6'-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,5'-cyclohexene]-11-yl] acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[1H-7,9a-methanocyclohepta[c]pyran-4(3H),1'-[3]cyclohexene]-6'-carboxaldehyde,9-(acetyloxy)-4a,5,6,7,8,9-hexahydro-5',5'-dimethyl-8-methylene-1,2'-dioxo-,(1'S,4aS,6'R,7R,9R,9aS)-
    • (+)-Eriocalyxin E
    • Eriocalyxin E
    • Spiro[4-cyclohexene-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,9'-(acetyloxy)-4'a,5',6',7',8',9'-hexahydro-3,3-dimethyl-8'-methylene-1',6-dioxo-,(1S,2R,4'aS,7'R,9'R,9'aS)- (9CI)
    • [(1S,4'R,5S,6S,9R,11R)-4'-Formyl-3',3'-dimethyl-10-methylidene-2,6'-dioxospiro[3-oxatricyclo[7.2.1.0
    • [(1S,4'R,5S,6S,9R,11R)-4'-Formyl-3',3'-dimethyl-10-methylidene-2,6'-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,5'-cyclohexene]-11-yl] acetate
    • Inchi: 1S/C22H26O6/c1-12-14-5-6-15-21(9-14,18(12)28-13(2)24)19(26)27-11-22(15)16(10-23)20(3,4)8-7-17(22)25/h7-8,10,14-16,18H,1,5-6,9,11H2,2-4H3/t14-,15-,16-,18-,21+,22+/m1/s1
    • InChI-Schlüssel: FPJDSNSCWOWHGQ-GYYQEHIOSA-N
    • Lächelt: O1C([C@]23[C@@H](C(=C)[C@H](CC[C@H]2[C@@]2(C(C=CC(C)(C)[C@H]2C=O)=O)C1)C3)OC(C)=O)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 823
  • Topologische Polaroberfläche: 86.7
  • XLogP3: 1.532

[(1S,4'R,5S,6S,9R,11R)-4'-Formyl-3',3'-dimethyl-10-methylidene-2,6'-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,5'-cyclohexene]-11-yl] acetate Verwandte Literatur

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